molecular formula C20H25FN4O2S B2374727 N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946200-31-3

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2374727
CAS No.: 946200-31-3
M. Wt: 404.5
InChI Key: YWPYRKSHAQZCAO-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound features a molecular structure incorporating a 3-fluoro-4-methylphenyl group and a complex side chain with a 4-methylpiperazine and a thiophen-3-yl ring, a design characteristic of molecules investigated for potential bioactive properties. Oxalamide derivatives have been explored in scientific research for various applications. Some structurally related compounds have been developed as flavoring agents with savory and umami profiles for use in food science . In parallel, other oxalamide-based structures are the subject of pharmaceutical research, with investigated applications including use as heterocyclic derivatives and type II topoisomerase inhibitors . Researchers value this compound for its potential in exploring structure-activity relationships and as a building block in medicinal chemistry. The presence of the 4-methylpiperazine moiety can influence solubility and bioavailability, while the fluorinated aromatic ring is a common feature in many active pharmaceutical ingredients. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2S/c1-14-3-4-16(11-17(14)21)23-20(27)19(26)22-12-18(15-5-10-28-13-15)25-8-6-24(2)7-9-25/h3-5,10-11,13,18H,6-9,12H2,1-2H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPYRKSHAQZCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, with CAS number 946200-31-3, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H25FN4O2SC_{20}H_{25}FN_{4}O_{2}S with a molecular weight of 404.5 g/mol. Its structure features a fluorinated aromatic ring, a piperazine moiety, and a thiophene group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC20H25FN4O2S
Molecular Weight404.5 g/mol
CAS Number946200-31-3
IUPAC NameThis compound

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

Binding Affinity: The fluorinated phenyl group enhances lipophilicity, allowing better penetration into cellular membranes and binding to hydrophobic pockets in proteins.

Solubility and Bioavailability: The piperazine moiety improves solubility in biological fluids, enhancing the compound's bioavailability.

π–π Stacking Interactions: The thiophene ring may participate in π–π stacking interactions with nucleobases or proteins, contributing to its overall activity.

Anticancer Activity

Research indicates that compounds similar to this oxalamide exhibit significant anticancer properties. For instance, studies have shown that oxalamides can induce apoptosis in various cancer cell lines by disrupting the cell cycle and activating apoptotic pathways.

Case Study: Cytotoxic Effects

A study evaluating the cytotoxic effects of oxalamide derivatives on tumor cell lines found that structural modifications enhanced activity against A549 lung cancer cells. The derivatives induced G2/M phase arrest and upregulated p21 expression, indicating potential mechanisms for their anticancer effects.

Anti-inflammatory Properties

This compound has been explored for its anti-inflammatory potential. Oxalamides are known to inhibit pro-inflammatory cytokines and modulate immune responses.

Research Findings

In vitro studies demonstrated that derivatives similar to this compound could inhibit the production of TNF-alpha and IL-6 in activated macrophages. This suggests their utility in managing inflammatory conditions.

Synthesis and Experimental Studies

The synthesis of this compound typically involves multi-step organic reactions. One common method includes reacting 4-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-methylpiperazine and thiophene derivatives under controlled conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound is notable for its potential as a therapeutic agent due to its ability to interact with biological targets. Research has indicated that derivatives of oxalamides can exhibit significant biological activity, particularly in the modulation of enzyme activities and receptor interactions. The incorporation of fluorinated phenyl groups enhances the lipophilicity and bioavailability of the compounds, making them suitable candidates for drug development .

2. Anticancer Activity

Studies have shown that oxalamide derivatives may possess anticancer properties. The structural modifications provided by the piperazine and thiophene moieties can influence the compound's interaction with cancer-related targets, potentially leading to the development of novel anticancer therapies . For instance, similar compounds have been investigated for their ability to inhibit specific kinases involved in tumor growth and metastasis.

3. Neuropharmacology

The presence of piperazine rings in the structure suggests potential applications in neuropharmacology. Piperazine derivatives have been widely studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This makes N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide a candidate for developing treatments for neurological disorders such as depression and anxiety .

Biochemical Research Applications

1. Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor can be exploited in biochemical research. By studying its interaction with specific enzymes, researchers can gain insights into enzyme kinetics and mechanisms of action. Such studies are crucial for understanding metabolic pathways and developing inhibitors for therapeutic purposes.

2. Structure-Activity Relationship (SAR) Studies

The diverse functional groups present in this compound allow for extensive structure-activity relationship studies. By systematically modifying different parts of the molecule, researchers can determine which structural features contribute most significantly to biological activity. This information is vital for optimizing lead compounds in drug discovery .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored various oxalamide derivatives, including those similar to this compound, demonstrating their effectiveness against specific cancer cell lines. The results indicated that certain modifications led to increased potency against breast cancer cells, highlighting the importance of chemical structure in therapeutic efficacy .

Case Study 2: Neuropharmacological Effects

In another study focused on neuropharmacology, researchers investigated piperazine derivatives' effects on serotonin receptors. The findings suggested that compounds with similar structures could modulate receptor activity, providing a foundation for developing new antidepressants .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide Derivatives with Aromatic Substituents

Compound A : N1,N2-Bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide ()

  • Key Differences: Contains azetidinone (β-lactam) rings and chloro substituents, increasing steric bulk and lipophilicity compared to the target compound’s piperazine-thiophene chain. Lacks fluorine atoms, which in the target compound may enhance electronic effects and metabolic stability.
  • Hypothesized Impact: The azetidinone rings in Compound A likely reduce solubility but could improve resistance to enzymatic degradation .

Compound B : N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide ()

  • Key Differences :
    • Substituted with a hydroxypropyl group (enhancing hydrophilicity) and a trifluoromethylphenyl group (introducing strong electron-withdrawing effects).
    • Absence of heterocycles like thiophene or piperazine.
  • Hypothesized Impact : The trifluoromethyl group in Compound B may increase binding affinity to hydrophobic targets, whereas the target compound’s thiophene could enable π-π stacking with biomolecules .

Amide-Based Agrochemicals ()

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide):

  • Structural Contrast : Benzamide backbone vs. oxalamide; lacks piperazine or thiophene.
  • Functional Insight : Flutolanil’s trifluoromethyl group and methoxy substituent suggest importance of electron-deficient aromatic rings for fungicidal activity. The target compound’s 3-fluoro-4-methylphenyl group may mimic this behavior .

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide):

  • Key Contrast : Cyclopropane and furan moieties vs. thiophene and piperazine.
  • Hypothesis : Cyprofuram’s furan ring may engage in hydrogen bonding, whereas the target compound’s thiophene could prioritize hydrophobic interactions .

Thiophene-Containing Analogs

  • Comparison :
    • Indole’s hydrogen-bonding capability vs. thiophene’s sulfur-driven lipophilicity.
    • The target compound’s piperazine may improve pharmacokinetics compared to the indole derivative’s biphenyl group .

Data Table: Structural and Hypothetical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Predicted logP Hypothesized Applications References
N1-(3-Fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide ~458.5 3-Fluoro-4-methylphenyl, 4-methylpiperazine, thiophene 2.1 Antifungal, kinase inhibition
Compound A () ~1050.8 Chloro, azetidinone, methoxyphenyl 4.5 Antibacterial
Compound B () ~316.3 Hydroxypropyl, trifluoromethylphenyl 1.8 Agrochemical
Flutolanil () 323.3 Trifluoromethyl, methoxy 3.7 Fungicide

*Note: Predicted logP values calculated using fragment-based methods (e.g., Crippen’s method).

Research Findings and Hypotheses

  • Solubility: The target compound’s 4-methylpiperazine likely improves aqueous solubility compared to azetidinone-containing analogs (e.g., Compound A) .
  • Metabolic Stability : Thiophene’s sulfur atom could reduce oxidative metabolism compared to indole or furan derivatives .

Q & A

Basic: What are the critical steps in synthesizing N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide?

Answer:
The synthesis involves multi-step organic reactions optimized for yield and purity:

Intermediate Preparation :

  • Synthesize the 3-fluoro-4-methylphenylamine and 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine intermediates via nucleophilic substitution or coupling reactions.
  • Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent hydrolysis of reactive groups .

Oxalamide Coupling :

  • React intermediates with oxalyl chloride or activated oxalate esters under controlled pH (6–7) and low temperatures (0–5°C) to minimize side reactions .

Purification :

  • Employ column chromatography (silica gel, eluent: DCM/MeOH 9:1) or recrystallization (solvent: ethyl acetate/hexane) to achieve >95% purity .

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